[(1-benzofuran-2-yl)methyl](propyl)amine
Description
(1-Benzofuran-2-yl)methylamine is a secondary amine featuring a benzofuran core substituted at the 2-position with a methyl group, which is further linked to a propylamine chain. Benzofuran derivatives are notable for their aromaticity and oxygen-containing heterocyclic structure, which confer unique electronic and steric properties.
Properties
CAS No. |
24282-74-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve the use of proton quantum tunneling to construct the benzofuran ring, which is conducive to the formation of complex benzofuran ring systems .
Chemical Reactions Analysis
(1-benzofuran-2-yl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogens or hydroxyl groups as substituents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-benzofuran-2-yl)methylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their potential as anticancer agents, with some compounds showing significant cell growth inhibitory effects against various types of cancer cells . Additionally, benzofuran compounds have been investigated for their antibacterial, anti-oxidative, and anti-viral activities . In industry, these compounds are used as synthetic chemical raw materials and intermediates for the production of pharmaceuticals and other biologically active substances .
Mechanism of Action
The mechanism of action of (1-benzofuran-2-yl)methylamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting the growth of cancer cells, bacteria, and viruses through various mechanisms. For example, some benzofuran compounds have been found to inhibit the replication of the hepatitis C virus by targeting specific viral proteins . The exact molecular targets and pathways involved may vary depending on the specific benzofuran derivative and its biological activity.
Comparison with Similar Compounds
Variations in Aromatic Moieties
| Compound | Aromatic Core | Key Structural Differences | Implications |
|---|---|---|---|
| (1-Benzofuran-2-yl)methylamine | Benzofuran (O-containing) | Reference compound | Benzofuran’s oxygen atom enhances electron density, potentially improving π-π stacking interactions in biological systems. |
| 1-(1-Benzofuran-2-yl)ethylamine (hydrochloride) | Benzofuran | Ethyl spacer (vs. methyl) | Increased steric bulk may reduce binding affinity to compact active sites. Hydrochloride salt improves solubility but may alter stability. |
| (1,3-Benzothiazol-2-ylmethyl)(1-phenylpropyl)amine | Benzothiazole (S-containing) | Sulfur replaces oxygen | Thiazole’s electron-deficient nature may enhance interactions with electron-rich targets. Higher lipophilicity due to sulfur. |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | Pyrrole (N-containing) | Nitrogen heterocycle (5-membered ring) | Pyrrole’s basic nitrogen introduces hydrogen-bonding potential. Smaller ring size may reduce steric hindrance compared to benzofuran. |
Key Findings :
Alkyl Chain Modifications
| Compound | Alkyl Chain | Key Differences | Implications |
|---|---|---|---|
| (1-Benzofuran-2-yl)methylamine | Propyl | Reference chain | Balances lipophilicity (logP ~2.5 estimated) and steric hindrance (A value = 1.8) . |
| 1-(1-Benzofuran-2-yl)ethylamine | 5-Methylhexan-2-yl | Longer, branched chain | Increased lipophilicity (logP ~4.0) enhances membrane permeability but may reduce aqueous solubility. |
| (7-Chloroquinolon-4-yl)-[3-(2-methyl-5-nitroimidazol-1-yl)-propyl]-amine | Propyl with nitroimidazole | Functionalized chain | Nitroimidazole moiety introduces redox activity, relevant for antiparasitic applications. |
Key Findings :
Key Findings :
- Solubility : Hydrochloride salts () improve aqueous solubility, critical for drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
